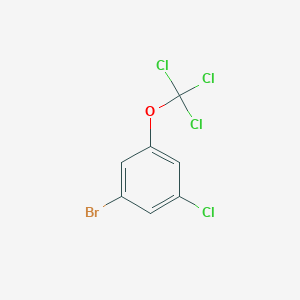

1-Bromo-3-chloro-5-(trichloromethoxy)benzene

説明

特性

IUPAC Name |

1-bromo-3-chloro-5-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSNFDHPHCFNOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Halogenation of Benzene Derivatives

Methodology:

The initial step involves halogenation of a suitable benzene precursor, typically using chlorine and bromine reagents under controlled conditions to achieve selective substitution at specific positions. For example, acetanilide or chlorobenzene derivatives can be halogenated at low temperatures (below 35°C) to favor mono- or di-halogenation, as described in patent EP0046859A1, which emphasizes reaction at low temperatures to control regioselectivity.

- Chlorination of acetanilide in the presence of sulfuric acid at low temperatures yields chlorinated derivatives with high regioselectivity.

- Bromination of halogenated benzene intermediates can be achieved using N-bromosuccinimide (NBS) under mild conditions, often at 0°C to 20°C, to prevent over-bromination.

Methodology:

The introduction of the trichloromethoxy group (-O-CCl₃) is typically performed via nucleophilic substitution of a suitable phenol or phenol-like intermediate with trichloromethyl reagents. One common approach involves reacting phenolic compounds with trichloromethyl reagents such as trichloromethyl chloroformate or via chlorination of methoxy groups followed by substitution.

- Trichloromethylation of phenols using chlorinated reagents under basic conditions facilitates the formation of the trichloromethoxy group.

- Alternatively, chloromethylation followed by chlorination can be used to install the CCl₃ group onto the aromatic ring.

Etherification to Attach the Trichloromethoxy Group

Methodology:

Etherification involves coupling the chlorinated phenol with a suitable chloromethyl reagent, such as chloromethyl trichloromethyl ether, under basic conditions (e.g., potassium carbonate in acetone). This step attaches the trichloromethoxy group to the aromatic ring at the desired position.

- The use of phase transfer catalysts can improve yields and selectivity during etherification.

- The reaction conditions are optimized at temperatures around room temperature to 50°C to prevent side reactions.

Bromination and Chlorination at Specific Positions

Methodology:

Selective halogenation at the 1, 3, and 5 positions on the benzene ring is achieved through controlled reactions with halogenating agents, often in the presence of catalysts or directing groups.

- Bromination is performed using bromine or N-bromosuccinimide, often at low temperatures to prevent over-bromination.

- Chlorination can be achieved via chlorine gas or sulfuryl chloride under mild conditions.

Data Table: Summary of Halogenation Conditions

| Step | Reagents | Temperature | Catalyst | Yield | Notes |

|---|---|---|---|---|---|

| Chlorination | Cl₂, H₂SO₄ | <35°C | None | High regioselectivity | Controlled to avoid poly-chlorination |

| Bromination | NBS, heat | 0°C to 20°C | None | Moderate to high | Selective at activated positions |

Final Assembly and Purification

The final compound is purified via recrystallization, column chromatography, or distillation, depending on the impurities and physical properties. Ensuring high purity (>95%) involves washing with chilled solvents and drying under vacuum.

化学反応の分析

Types of Reactions: 1-Bromo-3-chloro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral media.

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or other suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield phenolic derivatives, while oxidation reactions can produce quinones.

科学的研究の応用

Chemical Properties and Structure

1-Bromo-3-chloro-5-(trichloromethoxy)benzene is characterized by the presence of bromine, chlorine, and a trichloromethoxy group attached to a benzene ring. Its chemical formula is . The unique arrangement of halogen atoms contributes to its reactivity and versatility in synthetic chemistry.

Synthetic Applications

1. Intermediate in Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various complex organic molecules. It is particularly useful for creating pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions. The halogen atoms present enable the introduction of other functional groups, facilitating the construction of diverse chemical architectures.

2. Generation of Arynes

this compound can be transformed into highly reactive intermediates known as aryne species. These aryne derivatives are valuable in organic synthesis for their ability to participate in cycloaddition reactions with dienes, leading to the formation of complex cyclic structures.

Biological Applications

1. Drug Development

In medicinal chemistry, this compound acts as a building block for the development of new therapeutic agents. Its unique electronic properties allow it to interact with biological targets effectively. Research has shown that derivatives of this compound can exhibit significant biological activity, making them candidates for drug discovery .

2. Enzyme Studies

The compound is utilized in biochemical assays to study enzyme-catalyzed reactions. Its reactivity allows researchers to probe the mechanisms of action of various enzymes and their interactions with substrates, providing insights into metabolic pathways and potential therapeutic targets .

Material Science Applications

1. Specialty Chemicals Production

In industrial applications, this compound is employed in the production of specialty chemicals and polymers. Its halogenated structure imparts unique properties that are advantageous in creating materials with specific characteristics, such as increased thermal stability or enhanced reactivity .

Case Studies and Research Findings

作用機序

The mechanism by which 1-Bromo-3-chloro-5-(trichloromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The halogen atoms and trichloromethoxy group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Table 1: Substituent Comparison at Position 5

| Compound Name | Substituent (Position 5) | Electronic Effect | Steric Bulk |

|---|---|---|---|

| This compound | -O-CCl₃ | Strong electron-withdrawing | High (trichloromethyl group) |

| 1-Bromo-3-chloro-5-methoxybenzene | -OCH₃ | Electron-donating | Low |

| 1-Bromo-3-chloro-5-(3,3,3-trifluoropropoxy)benzene | -OCH₂CF₃ | Moderate electron-withdrawing | Moderate (fluorinated chain) |

| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | -CF₃ | Strong electron-withdrawing | Moderate |

| 1-Bromo-3-chloro-5-(chloromethyl)benzene | -CH₂Cl | Weak electron-withdrawing | Low |

Key Observations :

- Electron-withdrawing groups (e.g., -O-CCl₃, -CF₃) deactivate the benzene ring, reducing electrophilic substitution reactivity.

Physicochemical Properties

Table 2: Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | C₇H₃BrCl₄O | 343.27 | N/A | N/A |

| 1-Bromo-3-chloro-5-methoxybenzene | C₇H₅BrClO | 222.47 | ~250 (estimated) | 1.6 (estimated) |

| 1-Bromo-3-chloro-5-(methoxymethoxy)benzene | C₈H₈BrClO₂ | 251.50 | 281.3 | 1.5 |

| 1-Bromo-3-chloro-5-(chloromethyl)benzene | C₇H₅BrCl₂ | 239.92 | N/A | N/A |

Key Observations :

Key Observations :

- Trichloromethoxy derivatives are less reactive in electrophilic substitution due to strong deactivation but serve as stable intermediates in palladium-catalyzed cross-coupling reactions .

- Trifluoropropoxy analogs (e.g., S13f) are critical in medicinal chemistry for synthesizing protease inhibitors, leveraging fluorine’s metabolic stability .

- Chloromethyl derivatives enable facile functionalization via nucleophilic displacement, making them versatile in polymer and agrochemical synthesis .

生物活性

1-Bromo-3-chloro-5-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in relation to cytotoxicity and mechanisms of action against various cancer cell lines.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, chlorine, and a trichloromethoxy group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 273.9 g/mol. The structure can be represented as follows:

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has shown effectiveness against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia K-562 cell lines. The IC50 values for these compounds were reported to be less than 10 µM, indicating potent cytotoxic effects .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| SW480 | ≤ 10 | High |

| SW620 | ≤ 10 | High |

| PC3 | ≤ 10 | Moderate |

| K-562 | ≤ 10 | Moderate |

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound significantly increases both early and late apoptosis in cancer cells. Notably, the compound induced late apoptosis in up to 95% of SW480 cells at IC50 concentrations .

- Cell Viability Reduction : The compound effectively reduced the number of viable cancer cells in treated groups by 20–93%, demonstrating its potential as an anti-cancer agent .

- Interleukin Production : Studies indicated that the compound may influence cytokine production, particularly interleukin-6, which plays a role in inflammatory responses and cancer progression .

Case Studies

In a comparative study involving various halogenated compounds, this compound was found to be more effective than traditional chemotherapeutics like cisplatin, particularly against metastatic colon cancer cells . This suggests that halogenated derivatives may offer new avenues for targeted cancer therapies.

Q & A

Synthesis and Optimization

Basic : What are the standard synthetic routes for preparing 1-bromo-3-chloro-5-(trichloromethoxy)benzene? Methodological Answer : The compound can be synthesized via sequential electrophilic aromatic substitution (EAS) reactions. For example:

Trichloromethoxy Introduction : Start with 1,3,5-trisubstituted benzene derivatives (e.g., 1,3-dichloro-5-hydroxybenzene) and react with Cl₃COCl (trichloromethyl chloroformate) under basic conditions to install the -O-CCl₃ group .

Halogenation : Bromination can be achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in a polar aprotic solvent. Regioselectivity must be controlled via steric and electronic effects of existing substituents .

Characterization : Confirm purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced : How can competing regioselectivity during bromination be mitigated in multi-halogenated aromatic systems? Methodological Answer :

- Computational Modeling : Use DFT calculations to predict electron density maps and identify reactive sites. Substituents like -O-CCl₃ are strongly electron-withdrawing, directing incoming electrophiles to para/ortho positions relative to existing halogens .

- Temperature Control : Lower reaction temperatures (<0°C) reduce kinetic competition, favoring thermodynamic control.

- Additive Screening : Lewis acids (e.g., ZnCl₂) or directing groups (e.g., -SO₃H) can enhance regioselectivity .

Structural and Spectroscopic Characterization

Basic : What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer :

- NMR : ¹H NMR will show absence of aromatic protons (fully substituted benzene). ¹³C NMR detects carbons attached to Br, Cl, and -O-CCl₃, with characteristic shifts:

- Mass Spectrometry : ESI-MS or EI-MS should confirm molecular ion [M]⁺ and isotopic patterns (Br/Cl signatures) .

Advanced : How to resolve discrepancies in reported melting points for halogenated benzene derivatives? Methodological Answer :

- Thermal Analysis : Perform DSC (Differential Scanning Calorimetry) to distinguish polymorphic forms or solvate residues.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 1-bromo-3-(trifluoromethoxy)benzene, mp 46–48°C ). Adjust for steric effects of -CCl₃ vs. -CF₃.

Reactivity and Stability

Basic : What are the key stability concerns for storing this compound? Methodological Answer :

- Light Sensitivity : Halogenated aromatics degrade under UV light. Store in amber vials at <4°C .

- Moisture : -O-CCl₃ groups hydrolyze in humid conditions. Use desiccants (e.g., molecular sieves) .

Advanced : How does the trichloromethoxy group influence nucleophilic aromatic substitution (NAS) reactivity? Methodological Answer :

- Electronic Effects : The -O-CCl₃ group is strongly electron-withdrawing, activating the ring for NAS but deactivating via steric hindrance.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Leaving Group Screening : Br is a better leaving group than Cl; prioritize substitution at brominated positions .

Applications in Drug Development

Basic : What role does this compound serve in medicinal chemistry research? Methodological Answer :

- Intermediate for Bioactive Molecules : Used to synthesize kinase inhibitors or antimicrobial agents via Suzuki-Miyaura coupling (Br as a handle) .

- Pharmacophore Modeling : The -O-CCl₃ group mimics metabolic stability of CF₃ in lead compounds .

Advanced : How to optimize coupling reactions with palladium catalysts in sterically congested systems? Methodological Answer :

- Ligand Design : Bulky ligands (XPhos, SPhos) enhance catalytic activity by preventing Pd aggregation .

- Microwave Assistance : Reduce reaction times (10–30 min) and improve yields by 15–20% .

Safety and Handling

Basic : What safety protocols are essential when handling this compound? Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods are mandatory.

- Waste Disposal : Collect halogenated waste separately; incinerate at >1,000°C to prevent dioxin formation .

Advanced : How to manage accidental inhalation exposure during large-scale synthesis? Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。